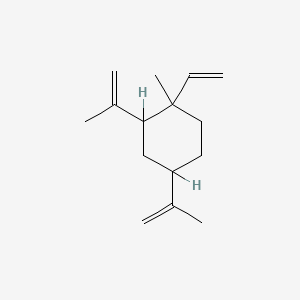
(+/-)-beta-Elemene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C₁₅H₂₄ and a molecular weight of 204.35 g/mol . This compound is known for its diverse biological activities and has been the subject of extensive research in recent years.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-beta-Elemene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate (FPP) via enzyme-catalyzed reactions. This method typically employs sesquiterpene synthases, which facilitate the formation of the cyclohexane ring structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plants belonging to the Zingiberaceae family. The extraction process usually includes steam distillation followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
(+/-)-beta-Elemene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds.
Scientific Research Applications
(+/-)-beta-Elemene has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant defense mechanisms and its interactions with various enzymes.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (+/-)-beta-Elemene involves its interaction with various molecular targets and pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, it can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
α-Elemene: Another isomer of elemene with similar biological activities but different stereochemistry.
γ-Elemene: A structural isomer with distinct chemical properties and biological effects.
δ-Elemene: Another isomer with unique applications in various fields.
Uniqueness
(+/-)-beta-Elemene stands out due to its specific stereochemistry, which influences its biological activity and interactions with molecular targets. Its unique structure allows for selective binding to certain enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
33880-83-0 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1S)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13?,14?,15-/m1/s1 |
InChI Key |
OPFTUNCRGUEPRZ-YMAMQOFZSA-N |
SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Isomeric SMILES |
CC(=C)C1CC[C@@](C(C1)C(=C)C)(C)C=C |
Canonical SMILES |
CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C |
Appearance |
Solid powder |
Key on ui other cas no. |
33880-83-0 515-13-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ß-Elemene; ß Elemene; beta Elemene; beta-Elemene; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















